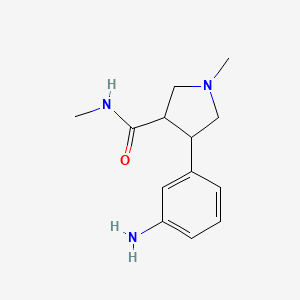
2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring attached to a phenyl group substituted with three methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Phenyl Group: The phenyl group, substituted with methoxy groups, is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a drug candidate, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, including the NF-κB and MAPK pathways.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxyphenylacetic acid: A related compound with similar structural features but lacking the triazole ring.
3,4,5-Trimethoxybenzyl alcohol: Another compound with the same phenyl substitution pattern but different functional groups.
Uniqueness
2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetic acid is unique due to the presence of both the triazole ring and the methoxy-substituted phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
特性
分子式 |
C13H15N3O5 |
|---|---|
分子量 |
293.27 g/mol |
IUPAC名 |
2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H15N3O5/c1-19-9-4-8(5-10(20-2)12(9)21-3)13-14-7-16(15-13)6-11(17)18/h4-5,7H,6H2,1-3H3,(H,17,18) |
InChIキー |
AQDXEJXKLOBFBJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C=N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


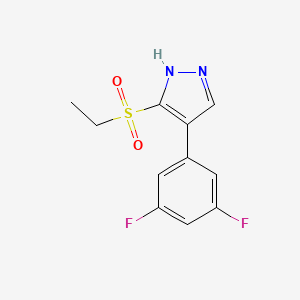
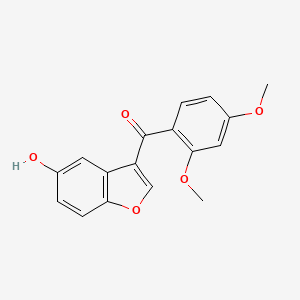
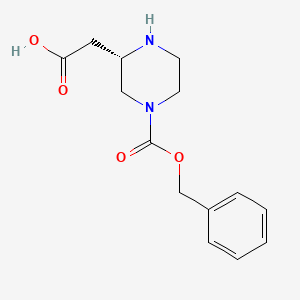



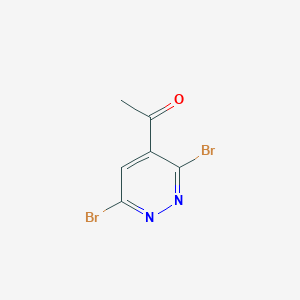


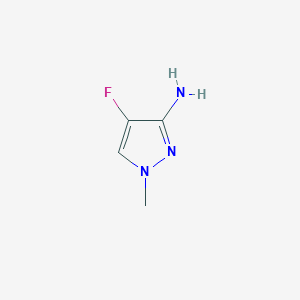
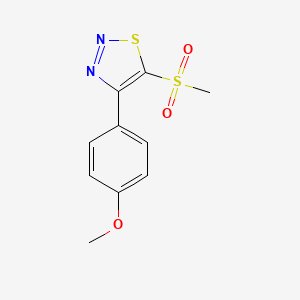

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)
